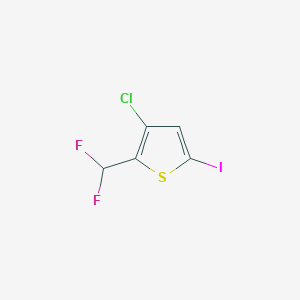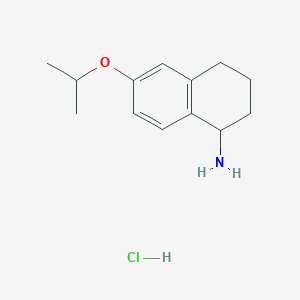
2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid hydrochloride typically involves the formation of the diazepane ring followed by the introduction of the propanoic acid moiety. One common method involves the reductive amination of a suitable precursor, such as an aminoketone, using imine reductase enzymes. This method allows for the formation of chiral diazepanes with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing biocatalysts to achieve high yields and purity. The use of enzymatic methods is preferred due to their efficiency and environmental friendliness.
化学反応の分析
Types of Reactions
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the diazepane ring or the propanoic acid moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically uses imine reductase enzymes or chemical reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1,4-diazepan-1-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate: This compound is structurally similar and shares some chemical properties.
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride: Another related compound with potential pharmaceutical applications.
Uniqueness
2-(1,4-Diazepan-1-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. Its chiral nature and the ability to undergo various chemical modifications make it a versatile compound for research and industrial applications.
特性
分子式 |
C9H19ClN2O2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC名 |
2-(1,4-diazepan-1-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,8(12)13)11-6-3-4-10-5-7-11;/h10H,3-7H2,1-2H3,(H,12,13);1H |
InChIキー |
TVFQOJZLWURGRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)N1CCCNCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)



![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)

![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)



![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)
